molecular formula C16H16FNO2 B14179440 Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate CAS No. 918402-06-9

Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate

Cat. No.: B14179440
CAS No.: 918402-06-9
M. Wt: 273.30 g/mol
InChI Key: WYUGZEMWLKANDJ-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate is a chemical compound with the molecular formula C16H16FNO2. It is known for its applications in organic synthesis and its potential therapeutic properties. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression that may have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate is unique due to the presence of both the fluorophenyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918402-06-9

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

methyl 4-[[(4-fluorophenyl)methylamino]methyl]benzoate

InChI

InChI=1S/C16H16FNO2/c1-20-16(19)14-6-2-12(3-7-14)10-18-11-13-4-8-15(17)9-5-13/h2-9,18H,10-11H2,1H3

InChI Key

WYUGZEMWLKANDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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